molecular formula C22H15F3N2O3 B2488298 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide CAS No. 921891-43-2

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide

Cat. No.: B2488298
CAS No.: 921891-43-2
M. Wt: 412.368
InChI Key: YOAVCMQQMMQLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H15F3N2O3 and its molecular weight is 412.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3/c1-12-2-8-19-17(10-12)27-21(29)16-11-15(7-9-18(16)30-19)26-20(28)13-3-5-14(6-4-13)22(23,24)25/h2-11H,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAVCMQQMMQLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C21H18F3N2O
  • Molecular Weight : 392.37 g/mol
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit various biological activities through multiple mechanisms:

  • Antagonism of Dopamine Receptors : The compound may act as a selective antagonist at dopamine D2 receptors, which is significant in treating disorders like schizophrenia and Parkinson's disease .
  • Influence on Cell Signaling : It is suggested that the compound can modulate signaling pathways involving non-receptor tyrosine-protein kinases, crucial for T-cell maturation and function .
  • Inhibition of Tumor Growth : Preliminary studies indicate potential anti-cancer properties, where the compound may inhibit tumor cell proliferation by inducing apoptosis in specific cancer cell lines.

Biological Activity Data

Biological ActivityEffectReference
Dopamine D2 Receptor AntagonismInhibits receptor activity
T-cell MaturationEnhances signal transduction
Anti-cancer ActivityInduces apoptosis in cancer cells

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Case Study 1 : A study on a related oxazepine compound demonstrated significant inhibition of tumor growth in vitro and in vivo models of breast cancer. The mechanism was linked to the modulation of apoptotic pathways.
  • Case Study 2 : Research involving the compound's effect on immune response showed enhanced T-cell activation in murine models, suggesting a potential role in immunotherapy applications.
  • Case Study 3 : A clinical trial assessed the safety and efficacy of a drug derived from this class of compounds in patients with schizophrenia, showing promising results in symptom management.

Scientific Research Applications

Structural Overview

The compound features a dibenzo[b,f][1,4]oxazepin core, which is characterized by the presence of nitrogen and oxygen atoms within a bicyclic structure. The incorporation of an 8-methyl group and an 11-oxo group enhances its chemical properties and influences its interaction with biological targets.

Biological Activities

Research indicates that compounds related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide exhibit significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases such as c-Abl tyrosine kinase. This kinase is implicated in various cancers, indicating potential applications in cancer therapy.
  • Antimalarial Effects : The structural similarity to known antimalarial agents suggests that this compound may possess antimalarial properties. Further investigation is warranted to explore its mechanism of action against malaria parasites.
  • Dopamine Receptor Antagonism : Certain derivatives have shown potential as selective inhibitors of dopamine D2 receptors, which could lead to applications in treating neurological disorders such as schizophrenia or Parkinson's disease.

Comparative Biological Activities

The following table summarizes the comparative biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-methyl-4-(N-(8-methyl...Similar dibenzo structureAntimalarial activity
N,N-dimethyl-3-[6-oxo...Contains trifluoromethoxy groupPotential kinase inhibition
N-(2-aminoethyl)-3-[6-oxo...Different side chainsAnticancer properties

This table illustrates the diversity within the class of compounds related to this compound and highlights unique features contributing to distinct biological profiles.

Mechanistic Insights

While the interaction mechanisms of this compound with various biological targets are still under investigation, existing studies suggest that its structural components may facilitate binding to enzyme active sites or receptor sites critical for cellular signaling pathways. Understanding these interactions will be crucial for elucidating its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.